Cas no 1263002-61-4 (2-methyl-4-(morpholin-4-yl)butan-2-amine)

2-Methyl-4-(morpholin-4-yl)butan-2-amine is a tertiary amine compound featuring a morpholine moiety, which imparts unique reactivity and solubility properties. Its structural design combines a branched alkyl chain with a heterocyclic amine, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The morpholine group enhances its polarity, improving compatibility with aqueous and organic systems. This compound is particularly valuable in medicinal chemistry for its potential as a building block in the development of bioactive molecules. Its stability under various conditions and well-defined reactivity profile make it a reliable choice for researchers seeking tailored amine derivatives for complex synthetic pathways.
2-methyl-4-(morpholin-4-yl)butan-2-amine structure
1263002-61-4 structure
商品名:2-methyl-4-(morpholin-4-yl)butan-2-amine
CAS番号:1263002-61-4
MF:C9H20N2O
メガワット:172.268
MDL:MFCD20388317
CID:3163574
PubChem ID:59511256

2-methyl-4-(morpholin-4-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(morpholin-4-yl)butan-2-amine
    • SCHEMBL13116989
    • 2-methyl-4-morpholin-4-ylbutan-2-amine
    • 2-Methyl-4-morpholinobutan-2-amine
    • AKOS014005184
    • YSFSMVQZMUTCSV-UHFFFAOYSA-N
    • EN300-313466
    • 1263002-61-4
    • 1,1-Dimethyl-3-morpholin-4-yl-propylamine
    • CS-0245917
    • MDL: MFCD20388317
    • インチ: InChI=1S/C9H20N2O/c1-9(2,10)3-4-11-5-7-12-8-6-11/h3-8,10H2,1-2H3
    • InChIKey: YSFSMVQZMUTCSV-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(CCN1CCOCC1)N

計算された属性

  • せいみつぶんしりょう: 172.157563266Da
  • どういたいしつりょう: 172.157563266Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 38.5Ų

2-methyl-4-(morpholin-4-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-313466-0.1g
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
0.1g
$130.0 2023-09-05
Enamine
EN300-313466-2.5g
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
2.5g
$736.0 2023-09-05
Enamine
EN300-313466-1g
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
1g
$376.0 2023-09-05
Enamine
EN300-313466-0.25g
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
0.25g
$186.0 2023-09-05
Chemenu
CM491671-1g
2-Methyl-4-morpholinobutan-2-amine
1263002-61-4 97%
1g
$507 2023-02-03
Enamine
EN300-313466-10.0g
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
10.0g
$3966.0 2023-02-25
1PlusChem
1P01BVJP-1g
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
1g
$527.00 2024-07-09
Aaron
AR01BVS1-10g
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
10g
$2247.00 2023-12-16
Aaron
AR01BVS1-250mg
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
250mg
$281.00 2025-02-14
Aaron
AR01BVS1-1g
2-methyl-4-(morpholin-4-yl)butan-2-amine
1263002-61-4 95%
1g
$542.00 2025-02-14

2-methyl-4-(morpholin-4-yl)butan-2-amine 関連文献

2-methyl-4-(morpholin-4-yl)butan-2-amineに関する追加情報

Introduction to 2-methyl-4-(morpholin-4-yl)butan-2-amine (CAS No. 1263002-61-4) and Its Emerging Applications in Chemical Biology

The compound 2-methyl-4-(morpholin-4-yl)butan-2-amine, identified by the chemical identifier CAS No. 1263002-61-4, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural motif combining a butanamine backbone with a morpholine substituent, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The intricate interplay of its functional groups not only underscores its synthetic versatility but also opens up novel avenues for therapeutic intervention.

Recent studies have highlighted the compound's relevance in the development of bioactive molecules, particularly in the context of targeting neurological and cardiovascular disorders. The morpholine moiety, a well-documented pharmacophore, contributes to enhanced solubility and metabolic stability, making it an attractive scaffold for medicinal chemists. Moreover, the amine functionalities provide multiple sites for further derivatization, enabling the design of structurally diverse analogs with tailored biological activities.

In the context of modern drug design, 2-methyl-4-(morpholin-4-yl)butan-2-amine has been explored as a precursor in synthesizing novel ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a pivotal role in cellular signaling pathways, making them prime targets for therapeutic intervention. Preliminary computational studies suggest that derivatives of this compound may exhibit high affinity for certain GPCR subtypes, particularly those implicated in mood regulation and pain perception. This aligns with the growing interest in developing next-generation therapeutics that modulate neuronal communication more selectively and efficiently.

Furthermore, the compound's potential utility extends to the field of enzyme inhibition. The morpholine ring's ability to engage in hydrogen bonding and hydrophobic interactions with enzyme active sites has been leveraged to design inhibitors targeting key metabolic enzymes. For instance, research indicates that analogs of 2-methyl-4-(morpholin-4-yl)butan-2-amine may inhibit enzymes involved in lipid metabolism, offering a promising lead for treating metabolic disorders such as obesity and type 2 diabetes. These findings underscore the compound's versatility as a building block in medicinal chemistry.

The synthesis of 2-methyl-4-(morpholin-4-yl)butan-2-amine has also been optimized to ensure scalability and cost-effectiveness, which are critical factors in pharmaceutical development. Advances in catalytic methods have enabled more efficient routes to this intermediate, reducing both reaction times and byproduct formation. Such improvements not only enhance the sustainability of production but also facilitate high-throughput screening programs aimed at identifying novel bioactive derivatives.

From a regulatory perspective, CAS No. 1263002-61-4 has been meticulously characterized to ensure compliance with international safety and quality standards. Detailed physicochemical properties have been documented, including solubility profiles across various solvents and thermal stability assessments. These data are essential for guiding formulation development and ensuring consistent performance across different applications.

The growing body of research surrounding 2-methyl-4-(morpholin-4-yl)butan-2-amine underscores its significance as a versatile intermediate in chemical biology. As our understanding of molecular interactions continues to evolve, this compound is poised to play an increasingly pivotal role in the discovery and development of innovative therapeutic agents. Its unique structural features offer a rich foundation for further exploration, promising breakthroughs across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:1263002-61-4)2-methyl-4-(morpholin-4-yl)butan-2-amine
A12578
清らかである:99%
はかる:1g
価格 ($):465.0